molecular formula C14H18O4 B8642627 Methyl 3-(cyclopropylmethyl)-4,5-dimethoxybenzoate CAS No. 647855-01-4

Methyl 3-(cyclopropylmethyl)-4,5-dimethoxybenzoate

Cat. No. B8642627
Key on ui cas rn: 647855-01-4
M. Wt: 250.29 g/mol
InChI Key: XZKZCDWGDXRYAF-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

To stirred dichloromethane (10 mL) at 0° C. was added Et2Zn (1.0 M in hexane, 10.0 mL, 10 mmol, 2 eq.). The resulting solution was then treated with a solution of TFA (0.77 mL, 10 mmol) in CH2Cl2 (5.0 mL) added over the course of 3 min. After stirring for 20 min at 0° C. diiodomethane (0.80 mL, 10.0 mmol) in CH2Cl2 was added. After 20 min at 0° C., a solution of 3-allyl-4,5-dimethoxybenzoic acid methyl ester (Example 30, Step 1, 1.18 g, 5.0 mmol) in CH2Cl2 (5.0 mL) was added and the reaction was warmed to 23° C. After 50 min the reaction was quenched by addition of 0.1 N HCl (25 mL) and then diluted with hexanes (100 mL). The organic layer was separated, washed with saturated NaHCO3 (100 mL), H2O (100 mL), brine (100 mL) dried MgSO4 and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel using 20% EtOAc in hexanes as an eluent to furnish 3-cyclopropylmethyl-4,5-dimethoxybenzoic acid methyl ester (0.96 g, 80% yield).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
3-allyl-4,5-dimethoxybenzoic acid methyl ester
Quantity
1.18 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Zn](CC)[CH2:2]C.C(O)(C(F)(F)F)=O.ICI.[CH3:16][O:17][C:18](=[O:32])[C:19]1[CH:24]=[C:23]([O:25][CH3:26])[C:22]([O:27][CH3:28])=[C:21]([CH2:29][CH:30]=[CH2:31])[CH:20]=1>C(Cl)Cl>[CH3:16][O:17][C:18](=[O:32])[C:19]1[CH:24]=[C:23]([O:25][CH3:26])[C:22]([O:27][CH3:28])=[C:21]([CH2:29][CH:30]2[CH2:2][CH2:31]2)[CH:20]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[Zn](CC)CC
Step Two
Name
Quantity
0.77 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
ICI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
3-allyl-4,5-dimethoxybenzoic acid methyl ester
Quantity
1.18 g
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)OC)OC)CC=C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over the course of 3 min
Duration
3 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After 50 min the reaction was quenched by addition of 0.1 N HCl (25 mL)
Duration
50 min
ADDITION
Type
ADDITION
Details
diluted with hexanes (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated NaHCO3 (100 mL), H2O (100 mL), brine (100 mL) dried MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel using 20% EtOAc in hexanes as an eluent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)OC)OC)CC1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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